6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of “6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one”, similar compounds have been synthesized through various methods. For instance, compounds with benzene rings and boric acid ester intermediates were obtained by a three-step substitution reaction . Another study synthesized two wide band gap donor polymers based on benzo[d][1,2,3]triazin-4(3H)-one and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
The triazine class, which includes compounds like 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one, plays a significant role in medicinal chemistry due to its wide spectrum of biological activities. Triazines are utilized in the development of drugs with antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties, among others. This highlights the potential of triazine analogs in pharmaceutical research and drug development (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazines
1,2,3-Triazines and their benzo- and heterofused derivatives exhibit a broad spectrum of biological activities, including significant antitumor properties. Their simplicity in synthesis, combined with their efficacy, positions these molecules as a promising scaffold for developing antitumor compounds. This application is especially relevant in the search for new, effective cancer treatments (Cascioferro et al., 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one, is extensively used in drug discovery due to its effectiveness in exploring the pharmacophore space and contributing to the stereochemistry of molecules. The presence of the pyrrolidine ring enhances the three-dimensional coverage of molecules, which is crucial in the development of novel biologically active compounds. This highlights the versatility of pyrrolidine as a scaffold in medicinal chemistry and its potential in creating diverse bioactive molecules (Li Petri et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, have been reported to exhibit significant α-glucosidase inhibition and anticancer activity .
Mode of Action
It’s worth noting that similar compounds have shown significant α-glucosidase inhibition and anticancer activity . This suggests that these compounds may interact with their targets, leading to inhibition of α-glucosidase and reduction of cancer cell proliferation.
Biochemical Pathways
The inhibition of α-glucosidase suggests that it may affect carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose .
Result of Action
Similar compounds have shown significant α-glucosidase inhibition and anticancer activity . This suggests that these compounds may reduce glucose production and inhibit cancer cell proliferation.
properties
IUPAC Name |
6-fluoro-3-pyrrolidin-3-yl-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-7-1-2-10-9(5-7)11(17)16(15-14-10)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAQFDUMYKKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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